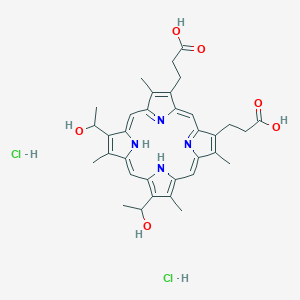

Hematoporphyrin dihydrochloride

Description

Properties

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O6.2ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQQOXSHARXAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40Cl2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17696-69-4 | |

| Record name | Hematoporphyrin dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Haematoporphyrin dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hematoporphyrin Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Hematoporphyrin (B191378) dihydrochloride (B599025), a first-generation photosensitizer widely utilized in photodynamic therapy (PDT). The document details the photophysical, photochemical, and biological processes that underpin its therapeutic effects, with a focus on its application in oncology.

Core Mechanism of Action: Photodynamic Therapy (PDT)

Hematoporphyrin dihydrochloride functions as a photosensitizer, a molecule that, upon activation by light of a specific wavelength, induces chemical reactions that result in cellular damage.[1][2] The core mechanism is a light-dependent process that requires the photosensitizer, light, and molecular oxygen.[1][3]

Photophysical and Photochemical Processes

The therapeutic effect of Hematoporphyrin-mediated PDT is initiated by a series of photophysical events.

-

Light Absorption and Excitation: Hematoporphyrin in its ground state (a singlet state, S₀) absorbs a photon of light, typically in the red region of the visible spectrum (around 630 nm), where tissue penetration is optimal.[4] This absorption elevates the molecule to an excited singlet state (S₁).[4]

-

Intersystem Crossing: The excited singlet state is short-lived. It can return to the ground state by emitting fluorescence or, more importantly for PDT, it can undergo a process called intersystem crossing to a more stable, long-lived excited triplet state (T₁).[4]

-

Generation of Reactive Oxygen Species (ROS): The triplet-state photosensitizer can initiate two types of photochemical reactions:

-

Type I Reaction: The excited photosensitizer can directly interact with biological substrates like lipids, proteins, or nucleic acids, transferring an electron or hydrogen atom to form free radicals. These radicals can then react with molecular oxygen to produce other reactive oxygen species (ROS) such as superoxide (B77818) anion (O₂•⁻) and hydroxyl radicals (•OH).[4][5]

-

Type II Reaction: This is considered the predominant pathway for Hematoporphyrin. The triplet-state photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is abundant in tissues. This energy transfer converts oxygen into a highly reactive, cytotoxic excited state known as singlet oxygen (¹O₂).[1][4]

-

Singlet oxygen is a potent oxidizing agent with a short lifetime and a limited diffusion radius in cells (approximately 0.02 µm). This ensures that its cytotoxic effects are highly localized to the areas where the photosensitizer has accumulated and is being irradiated.[5]

Cellular Uptake and Subcellular Localization

The efficacy of PDT is highly dependent on the selective accumulation of the photosensitizer in target cells and its localization within specific organelles.

-

Cellular Uptake: Hematoporphyrin and its derivatives (HpD) are taken up by cells through various mechanisms, including passive diffusion and binding to lipoproteins.[6][7] Studies suggest that heme carrier protein 1 (HCP1) may also be a major transporter for HpD in neoplastic cells.[8][9] Notably, tumor cells often exhibit higher uptake of HpD compared to normal cells, a phenomenon attributed in part to the enhanced permeability and retention (EPR) effect of tumor vasculature.[4][6]

-

Subcellular Localization: Following uptake, Hematoporphyrin distributes diffusely within the cytoplasm.[6][10] It has been shown to localize in several key organelles, with mitochondria being a primary target.[7][11][12] Other sites of accumulation include the endoplasmic reticulum, lysosomes, Golgi apparatus, and the nuclear membrane.[6][7][11] This localization is critical, as the subsequent photodamage will be concentrated in these organelles, dictating the primary mode of cell death. For instance, mitochondrial damage is a potent trigger for apoptosis.[12]

Cellular and Molecular Consequences of PDT

The ROS generated during PDT are non-specific and react with numerous biological molecules, leading to widespread cellular damage and the initiation of distinct cell death pathways.

Direct Cytotoxicity: Apoptosis and Necrosis

The primary outcomes of Hematoporphyrin-PDT are apoptosis (programmed cell death) and necrosis.[1][13] The specific pathway induced depends on the cell type, the dose of the photosensitizer, and the light fluence.

-

Apoptosis: At lower doses, PDT often induces apoptosis. Damage to mitochondria, a key localization site for Hematoporphyrin, leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[14] This initiates the intrinsic apoptotic pathway:

-

Bcl-2 Family Regulation: PDT alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio permeabilizes the mitochondrial outer membrane.[14][15]

-

Caspase Activation: Released cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates, DNA fragmentation, and the morphological changes characteristic of apoptosis.[14][15][16]

-

-

Necrosis: At higher PDT doses, extensive cellular damage can overwhelm the apoptotic machinery, leading to necrosis. This involves loss of membrane integrity, organelle swelling, and eventual cell lysis, which can trigger an inflammatory response.[3][13]

Modulation of Signaling Pathways

Beyond direct cytotoxicity, Hematoporphyrin-PDT significantly impacts intracellular signaling pathways that govern cell survival, proliferation, and migration.

-

PI3K/AKT/mTOR Pathway: This pathway is a crucial regulator of cell survival and growth. Studies have shown that Hematoporphyrin-PDT can suppress this pathway in cancer cells.[16][17] The treatment leads to a decrease in the phosphorylation (and thus activation) of key components like PI3K, AKT, and mTOR.[16] Inhibition of this pro-survival pathway enhances the apoptotic effect of PDT and can also suppress cancer cell migration.[16][17]

Vascular Damage and Immune Response

In an in vivo setting, the mechanism is broader. Hematoporphyrin-PDT also causes significant damage to the tumor vasculature, leading to vessel constriction, thrombosis, and vascular collapse. This deprives the tumor of oxygen and nutrients, contributing to tumor necrosis.[13] Furthermore, the cell death and inflammation induced by PDT can trigger an anti-tumor immune response, potentially leading to long-term tumor control.

Quantitative Data

The biological effects of Hematoporphyrin-PDT are dose-dependent. The following tables summarize key quantitative data from various in vitro studies.

Table 1: In Vitro Cytotoxicity of Hematoporphyrin

| Cell Line | Compound | Incubation Time | IC₅₀ (nM) | Light Condition | Reference |

|---|---|---|---|---|---|

| U87 (glioma) | Hematoporphyrin | 60 min | 85 | Red Light | [13][18] |

| U251 (glioma) | Hematoporphyrin | 60 min | 166 | Red Light |[18] |

Table 2: Apoptosis Induction by Hematoporphyrin Derivative (HpD)-PDT

| Cell Line | Treatment | Apoptosis Rate (%) | Control Apoptosis Rate (%) | Reference |

|---|---|---|---|---|

| KYSE-150 (esophageal) | HpD-PDT | 49.13 ± 0.32 | 28.15 ± 1.12 | [16] |

| H446 (lung cancer) | 15 µg/mL HpD + 50 mW/cm² laser | Significantly increased vs. control | Not specified | [15] |

| BEAS-2B (bronchial) | 15 µg/mL HpD + 50 mW/cm² laser | Significantly increased vs. control | Not specified |[15] |

Table 3: Intracellular ROS Generation by HpD-PDT

| Cell Line | Treatment | Relative Fluorescence Intensity | Control Fluorescence Intensity | Reference |

|---|

| KYSE-150 (esophageal) | HpD-PDT (2 mg/l HpD, 5 J/cm²) | 9.81 ± 0.39 | 5.99 ± 0.13 |[16] |

Key Experimental Protocols

This section provides detailed methodologies for experiments commonly used to investigate the mechanism of action of Hematoporphyrin-PDT.

Protocol: Intracellular ROS Detection

This protocol uses 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels via flow cytometry.

-

Cell Seeding: Seed cells (e.g., KYSE-150) in 6-well plates and culture until they reach approximately 80% confluency.

-

Grouping: Divide cells into four groups: Control, Light-Only, HpD-Only, and HpD-PDT.

-

Photosensitizer Incubation: For HpD-Only and HpD-PDT groups, incubate cells with a specified concentration of HpD (e.g., 2 mg/L) in serum-free medium for a set duration (e.g., 4 hours) in the dark.

-

Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS).

-

Irradiation: Expose the Light-Only and HpD-PDT groups to a laser of the appropriate wavelength (e.g., 630 nm) with a specific light energy density (e.g., 5 J/cm²). Keep other plates in the dark.

-

Probe Loading: After irradiation, add DCFH-DA probe (final concentration 10 µM) to all wells and incubate at 37°C for 30 minutes in the dark.

-

Cell Harvesting: Wash cells twice with PBS, then detach them using trypsin.

-

Flow Cytometry: Resuspend cells in PBS and immediately analyze the fluorescence intensity using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat them according to the experimental groups (Control, Light-Only, HpD-Only, HpD-PDT) as described in Protocol 5.1.

-

Post-Treatment Incubation: After treatment, incubate the cells for a specified period (e.g., 24 hours) to allow apoptotic processes to develop.

-

Cell Harvesting: Collect both adherent and floating cells. Detach adherent cells with trypsin and combine with the supernatant.

-

Washing: Centrifuge the cell suspension and wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend the cells in 500 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[15]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Necrotic cells: Annexin V-negative, PI-positive.

-

Protocol: Western Blotting for Protein Expression

This protocol is used to analyze the expression levels of proteins in signaling pathways (e.g., Bcl-2, Bax, p-AKT, AKT).

-

Cell Treatment and Lysis: Treat cells as described previously. After the desired incubation time, wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Scrape the cell lysates, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Mix protein lysates with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-p-PI3K) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to normalize the data.

References

- 1. brieflands.com [brieflands.com]

- 2. What is Hematoporphyrin used for? [synapse.patsnap.com]

- 3. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]

- 4. What is the mechanism of Hematoporphyrin? [synapse.patsnap.com]

- 5. AIE-Active Photosensitizers: Manipulation of Reactive Oxygen Species Generation and Applications in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fortunejournals.com [fortunejournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Mitochondrial reactive oxygen species accelerate the expression of heme carrier protein 1 and enhance photodynamic cancer therapy effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactive oxygen species induced by indomethacin enhance accumulation of heme carrier protein 1 and hematoporphyrin accumulation in vitro and in vivo in a brain tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cellular uptake of hematoporphyrin derivative in KK-47 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Subcellular localization of hematoporphyrin derivative in bladder tumor cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Hematoporphyrin monomethyl ether combined with He–Ne laser irradiation-induced apoptosis in canine breast cancer cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of photodynamic therapy mediated by hematoporphyrin derivatives on small cell lung cancer H446 cells and bronchial epithelial BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Hematoporphyrin Dihydrochloride for Photodynamic Therapy Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hematoporphyrin (B191378) dihydrochloride (B599025) (HpD), a first-generation photosensitizer, for its application in photodynamic therapy (PDT) research. This document details the core mechanisms of action, experimental protocols, and key signaling pathways involved in HpD-mediated PDT, supported by quantitative data from preclinical studies.

Core Principles of Hematoporphyrin Dihydrochloride in Photodynamic Therapy

Hematoporphyrin dihydrochloride is a porphyrin-based photosensitizer that, upon administration, preferentially accumulates in malignant tissues.[1][2] This selective uptake is attributed to the enhanced permeability and retention (EPR) effect observed in tumor vasculature.[1] The therapeutic action of HpD is initiated by its activation with light of a specific wavelength, typically in the red region of the spectrum (around 630 nm), which allows for deeper tissue penetration.[1][3]

The fundamental mechanism of HpD-PDT involves the generation of cytotoxic reactive oxygen species (ROS).[1][4] Upon light absorption, the HpD molecule transitions from its ground state to an excited singlet state, which then converts to a longer-lived triplet state.[1] This triplet state HpD can then react with molecular oxygen in the surrounding tissue via two primary pathways:

-

Type I Reaction: The excited photosensitizer interacts directly with cellular substrates, leading to the formation of free radicals.[1]

-

Type II Reaction: The energy from the excited photosensitizer is transferred to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1][5]

These ROS, particularly singlet oxygen, induce oxidative stress, leading to damage of cellular components such as lipids, proteins, and nucleic acids.[2][4] This cellular damage ultimately triggers cell death through apoptosis or necrosis.[4][5] Beyond direct cytotoxicity, HpD-PDT is also known to damage tumor vasculature and elicit a host immune response.[6][7][8]

Caption: Mechanism of Action of HpD-PDT.

Quantitative Data

The efficacy of HpD-PDT is quantifiable through various parameters, including its photophysical properties, in vitro cytotoxicity, and in vivo tumor response.

Table 1: Photophysical Properties of Hematoporphyrin Dihydrochloride

| Parameter | Value | Solvent/Conditions | Reference(s) |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.44 - 0.85 | Various solvents | [9] |

| 0.64 | Methanol (monomeric form) | [10][11] | |

| 0.11 | Water, pH 7.4 (dimeric form) | [10] | |

| Maximum Absorption Wavelength | ~630 nm | Biological tissues | [3] |

Table 2: In Vitro Cytotoxicity of HpD-PDT in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Light Dose (J/cm²) | Incubation Time (h) | Reference(s) |

| KYSE-150 | Esophageal Squamous Cell Carcinoma | ~2 | 5 | 4 | [12] |

| H446 | Small Cell Lung Cancer | Not specified | Not specified | 24 | [13] |

| BEAS-2B | Bronchial Epithelial (Normal) | Higher than cancer cells | Not specified | 24 | [13] |

| A549 | Lung Adenocarcinoma | Not specified | Not specified | 24 | [14] |

| H520 | Lung Squamous Carcinoma | Not specified | Not specified | 24 | [14] |

| HepG2 | Hepatocellular Carcinoma | Not specified | Not specified | Not specified | [15] |

| U87 | Glioblastoma | 0.085 µM | Not specified | 1 | [16] |

| U251 | Glioblastoma | 0.166 µM | Not specified | 1 | [16] |

Table 3: Apoptosis Rates Induced by HpD-PDT

| Cell Line | Treatment Group | Apoptosis Rate (%) | Reference(s) |

| KYSE-150 | Control | 28.15 ± 1.12 | [12] |

| HpD-PDT | 49.13 ± 0.32 | [12] | |

| H446 | Control | 5.99 ± 0.32 | [13] |

| HpD-PDT | 46.73 ± 1.38 | [13] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for HpD-PDT studies.

In Vitro HpD-PDT Protocol for Cell Viability Assessment

This protocol describes a general workflow for assessing the cytotoxicity of HpD-PDT in cultured cancer cells.[12][13][14][17]

-

Cell Seeding: Plate cells in 96-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight.

-

HpD Incubation:

-

Prepare a stock solution of Hematoporphyrin dihydrochloride in a suitable solvent (e.g., DMSO or PBS).

-

Dilute the stock solution to the desired final concentrations in the cell culture medium.

-

Remove the old medium from the cells and add the HpD-containing medium.

-

Incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer.[12]

-

-

Light Irradiation:

-

Wash the cells with PBS to remove any extracellular HpD.

-

Add fresh, phenol (B47542) red-free medium to the cells.

-

Calibrate the light source (e.g., a laser or LED array) using a power meter to deliver the desired fluence rate (e.g., 10-50 mW/cm²).[14][17]

-

Irradiate the cells with the specified light fluence (e.g., 1-10 J/cm²).[12][17]

-

Maintain a set of control plates that are not irradiated (dark toxicity control) and plates without HpD (light only control).

-

-

Post-PDT Incubation: Return the plates to the incubator for a further 24-48 hours.

-

Cell Viability Assessment:

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Caption: In Vitro HpD-PDT Experimental Workflow.

In Vivo HpD-PDT Protocol in a Subcutaneous Tumor Model

This protocol outlines a general procedure for evaluating the efficacy of HpD-PDT in a preclinical animal model.[19][20][21][22] All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

-

Tumor Induction: Inoculate tumor cells (e.g., 1 x 10⁶ to 3 x 10⁶ cells) subcutaneously into the flank of immunocompromised or syngeneic mice.[21] Allow tumors to grow to a palpable size (e.g., 6-8 mm in diameter).[21]

-

HpD Administration: Administer Hematoporphyrin dihydrochloride via an appropriate route (e.g., intraperitoneal or intravenous injection) at a specified dose.

-

Drug-Light Interval: Allow a predetermined time (e.g., 24 hours) for the photosensitizer to accumulate in the tumor tissue and clear from the surrounding normal tissue.[8]

-

Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).

-

Light Delivery:

-

Monitoring:

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

-

Monitor the overall health and body weight of the mice.[20]

-

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, immunohistochemistry).

Signaling Pathways Modulated by HpD-PDT

HpD-PDT induces a complex network of cellular signaling pathways that govern cell fate and the host's response.

PI3K/AKT/mTOR Signaling Pathway

Recent studies have highlighted the role of the PI3K/AKT/mTOR pathway in the response of cancer cells to HpD-PDT. HpD-PDT has been shown to suppress the viability and migration of human esophageal squamous cell carcinoma cells by inhibiting this pathway.[24][25] The generation of ROS by HpD-PDT leads to the downregulation of key proteins in this pathway, including phosphorylated PI3K, AKT, and mTOR.[12][24] This inhibition contributes to the induction of apoptosis and autophagy.[24][25]

Caption: HpD-PDT Regulation of the PI3K/AKT/mTOR Pathway.

Immune Response Signaling

HpD-PDT can induce an anti-tumor immune response, which is a critical component of its therapeutic effect.[6][26] The process is initiated by the release of damage-associated molecular patterns (DAMPs) from dying tumor cells.[6] These DAMPs act as danger signals that activate the innate immune system. This leads to the recruitment and activation of immune cells, such as dendritic cells (DCs) and T cells.[7][27] Activated DCs present tumor antigens to T cells, leading to the development of a specific anti-tumor adaptive immune response.[7] Studies have shown an increase in CD4+ and CD8+ T cells in tumors treated with HpD-PDT.[6]

References

- 1. What is the mechanism of Hematoporphyrin? [synapse.patsnap.com]

- 2. What is Hematoporphyrin used for? [synapse.patsnap.com]

- 3. repub.eur.nl [repub.eur.nl]

- 4. brieflands.com [brieflands.com]

- 5. biomedres.us [biomedres.us]

- 6. worldscientific.com [worldscientific.com]

- 7. Immune response after photodynamic therapy increases anti-cancer and anti-bacterial effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of tumor destruction following photodynamic therapy with hematoporphyrin derivative, chlorin, and phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. Quantum yield of singlet oxygen production by monomeric and aggregated forms of hematoporphyrin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of photodynamic therapy mediated by hematoporphyrin derivatives on small cell lung cancer H446 cells and bronchial epithelial BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Efficacy of photodynamic therapy using hematoporphyrin derivative nanomedicine on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. benchchem.com [benchchem.com]

- 18. Cell Viability/Growth Assays and Reagents: R&D Systems [rndsystems.com]

- 19. Photodynamic therapy in vitro and in vivo with hematoporphyrin derivative and laser light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Animal models for photodynamic therapy (PDT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Light Sources and Dosimetry Techniques for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. worldscientific.com [worldscientific.com]

- 27. The immunosuppressive side of PDT - PMC [pmc.ncbi.nlm.nih.gov]

Hematoporphyrin Dihydrochloride: A Technical Guide to its Photosensitizing Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematoporphyrin (B191378) dihydrochloride (B599025) (HpD), a first-generation photosensitizer, remains a cornerstone in the field of photodynamic therapy (PDT). Its ability to selectively accumulate in neoplastic tissues and, upon activation by light of a specific wavelength, generate cytotoxic reactive oxygen species (ROS) forms the basis of its therapeutic efficacy. This technical guide provides an in-depth exploration of the core photosensitizing properties of HpD, detailing its mechanism of action, cellular uptake, and the induction of cell death pathways. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, critical signaling pathways and experimental workflows are visualized using the DOT language for enhanced comprehension.

Physicochemical and Photophysical Properties

Hematoporphyrin dihydrochloride is a complex mixture of porphyrin monomers, dimers, and oligomers derived from hemoglobin.[1][2] Its photosensitizing capabilities are intrinsically linked to its photophysical properties, which govern its activation by light and subsequent energy transfer to molecular oxygen.

Absorption Spectrum

HpD exhibits a characteristic absorption spectrum in the visible region, with a prominent Soret band around 400 nm and weaker Q-bands in the 500-640 nm range.[3][4] For therapeutic applications, the most relevant absorption peak is in the red region of the spectrum, typically between 620 and 630 nm, as light at these wavelengths has greater tissue penetration.[5]

Jablonski Diagram and Reactive Oxygen Species (ROS) Generation

The photosensitizing action of HpD is initiated by the absorption of a photon, leading to the excitation of the photosensitizer from its ground singlet state (S₀) to an excited singlet state (S₁). The molecule can then undergo intersystem crossing to a longer-lived excited triplet state (T₁).[6][7][8] This triplet state is the key intermediate in photodynamic action.

The subsequent reactions are classified as Type I and Type II photochemical processes:[3]

-

Type I Reaction: The excited triplet photosensitizer can directly interact with a substrate, such as a biological molecule, to produce radical ions.

-

Type II Reaction: The excited triplet photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[3] This is the predominant pathway for HpD-mediated phototoxicity.

The generated ROS, particularly singlet oxygen, are highly cytotoxic, causing oxidative damage to cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death.[9][10]

Cellular Uptake and Localization

The efficacy of HpD-PDT is dependent on its accumulation within target cells. HpD is taken up by cells through endocytosis and localizes primarily in the cytoplasm.[11] Studies have shown that HpD can be found in various organelles, including mitochondria, lysosomes, and the endoplasmic reticulum, which are all susceptible to ROS-induced damage.

Signaling Pathways and Mechanism of Cell Death

HpD-mediated PDT induces cell death through multiple mechanisms, including apoptosis and necrosis. The predominant pathway is often dependent on the cell type, photosensitizer concentration, and light dose.

A key signaling pathway implicated in HpD-PDT-induced apoptosis is the PI3K/Akt/mTOR pathway .[12][13] ROS generated during PDT can inhibit the activity of this pro-survival pathway, leading to the activation of downstream apoptotic effectors. Inhibition of PI3K/Akt signaling can lead to the activation of caspases, a family of proteases that execute the apoptotic program.

Quantitative Data

The photosensitizing efficiency of HpD can be quantified through various parameters. The following tables summarize key quantitative data from published studies.

| Parameter | Value | Conditions | Reference |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.64 (in methanol, monomeric) | Unassociated HpD in methanol. | [1][14] |

| 0.11 (in water, aggregated/dimeric) | Aggregated HpD in aqueous solution (pH 7.4). | [1] | |

| Maximum Absorption (in vivo) | 620-625 nm | Murine tumor model. | [5] |

| Cell Line | IC₅₀ Value | Experimental Conditions | Reference |

| U87 (glioma) | 85 nM | 60 min incubation with Hematoporphyrin, red light exposure. | [10] |

| U251 (glioma) | 166 nM | 60 min incubation with Hematoporphyrin, red light exposure. | [10] |

Experimental Protocols

Standardized protocols are crucial for the reproducible evaluation of photosensitizers. Below are detailed methodologies for key in vitro assays.

Experimental Workflow

The general workflow for evaluating the photosensitizing properties of a compound like HpD in vitro is as follows:

References

- 1. Quantum yield of singlet oxygen production by monomeric and aggregated forms of hematoporphyrin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hematoporphyrin - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Hematoporphyrin? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Absorption spectrum of hematoporphyrin derivative in vivo in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/Akt/mTOR pathway inhibitors enhance radiosensitivity in radioresistant prostate cancer cells through inducing apoptosis, reducing autophagy, suppressing NHEJ and HR repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. spiedigitallibrary.org [spiedigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

The Role of Hematoporphyrin Dihydrochloride in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematoporphyrin (B191378) dihydrochloride (B599025) (HpD), a well-established photosensitizer, plays a crucial role in cancer therapy, primarily through its application in photodynamic therapy (PDT). Upon activation by light of a specific wavelength, HpD generates reactive oxygen species (ROS), which in turn trigger a cascade of cellular events culminating in cancer cell death. A predominant and highly regulated mechanism of this cell death is apoptosis, or programmed cell death. This technical guide provides an in-depth exploration of the molecular mechanisms by which HpD-PDT induces apoptosis in cancer cells, detailing the key signaling pathways, experimental methodologies used for its study, and quantitative data from various cancer cell line investigations.

Introduction to Hematoporphyrin Dihydrochloride and Photodynamic Therapy

Hematoporphyrin dihydrochloride is a porphyrin derivative that preferentially accumulates in malignant tissues.[1] This selective uptake is a cornerstone of its utility in PDT, a minimally invasive therapeutic strategy.[2] PDT involves the administration of a photosensitizer, like HpD, followed by localized light irradiation.[3] The absorbed light energy is transferred to molecular oxygen, creating highly cytotoxic ROS, such as singlet oxygen and free radicals.[2] These ROS inflict oxidative damage on cellular components, including membranes, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[2] This guide will focus on the apoptotic pathways initiated by HpD-PDT.

Core Mechanisms of HpD-Induced Apoptosis

The apoptotic process induced by HpD-PDT is a complex interplay of various signaling pathways, primarily originating from mitochondrial and endoplasmic reticulum (ER) stress.

The Mitochondrial (Intrinsic) Pathway of Apoptosis

The mitochondrion is a primary target of HpD-PDT-generated ROS. The resulting mitochondrial damage is a key initiator of the intrinsic apoptotic pathway.[4]

Key Events:

-

Mitochondrial Membrane Potential (MMP) Depolarization: ROS directly damage the mitochondrial membranes, leading to a loss of the mitochondrial membrane potential.[4][5]

-

Release of Apoptogenic Factors: The compromised mitochondrial outer membrane releases pro-apoptotic proteins, most notably cytochrome c, into the cytoplasm.[6][7]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome.[6][8] This proximity facilitates the auto-activation of caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3.[4][9]

-

Cellular Dismantling: Caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and formation of apoptotic bodies.[10]

Role of the Bcl-2 Protein Family:

The Bcl-2 family of proteins are central regulators of mitochondrial integrity and the intrinsic apoptotic pathway.[11][12] They are categorized into anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins like Bid and Bim).[13][14]

-

HpD-PDT shifts the balance in favor of apoptosis:

-

The decreased Bcl-2/Bax ratio is a critical determinant for the permeabilization of the mitochondrial outer membrane.[6][17]

Caption: Mitochondrial Apoptosis Pathway Induced by HpD-PDT.

Endoplasmic Reticulum (ER) Stress Pathway

The ER is another significant site of HpD localization and ROS-induced damage.[18] ER stress occurs when the protein folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins.[19]

Key Events:

-

Unfolded Protein Response (UPR): ER stress activates the UPR, a signaling network aimed at restoring ER homeostasis.[20] Key sensors of the UPR include PERK, IRE1, and ATF6.[18]

-

Calcium Homeostasis Disruption: ROS can disrupt ER calcium stores, leading to an increase in cytosolic calcium levels.[21]

-

Activation of ER-Specific Caspases: Prolonged or severe ER stress can trigger apoptosis. This can involve the activation of caspase-12 (in rodents) or caspase-4 (in humans).[18][19]

-

Crosstalk with the Mitochondrial Pathway: The ER stress pathway can converge with the mitochondrial pathway. For instance, ER stress can lead to the upregulation of pro-apoptotic Bcl-2 family members like PUMA, which in turn activate Bax/Bak at the mitochondria.[22]

Caption: ER Stress-Mediated Apoptosis in HpD-PDT.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Recent studies have demonstrated that HpD-PDT can inhibit this pro-survival pathway, thereby sensitizing cancer cells to apoptosis.[15][23]

Key Events:

-

Inhibition of PI3K/AKT/mTOR: HpD-PDT has been shown to downregulate the phosphorylation of key components of this pathway, including AKT and mTOR, in esophageal squamous cell carcinoma cells.[15]

-

Enhanced Apoptosis: Inhibition of this pathway by HpD-PDT leads to decreased cell viability and migration, and a significant increase in apoptosis.[15][23] Combining HpD-PDT with a PI3K inhibitor, such as LY294002, has been shown to further enhance these anti-cancer effects.[15]

Caption: Inhibition of the PI3K/AKT/mTOR Survival Pathway by HpD-PDT.

Quantitative Data on HpD-Induced Apoptosis

The efficacy of HpD in inducing apoptosis varies across different cancer cell lines and experimental conditions. The following tables summarize key quantitative findings from the literature.

Table 1: IC50 Values of Hematoporphyrin Dihydrochloride

| Cell Line | Cancer Type | IC50 Value | Experimental Conditions |

| U87 | Glioma | 85 nM | 60 min incubation, with red light exposure |

| U251 | Glioma | 166 nM | 60 min incubation, with red light exposure |

| Bel-7402 | Hepatocellular Carcinoma | 8.93 µM | 48 hrs incubation in the dark (cytotoxicity) |

Data sourced from[24].

Table 2: Apoptosis Rates Induced by HpD-PDT

| Cell Line | Cancer Type | Treatment Group | Apoptosis Rate (%) |

| KYSE-150 | Esophageal Squamous Cell Carcinoma | Control | 28.15 ± 1.12 |

| Light Only | 27.28 ± 0.95 | ||

| HpD Only | 26.31 ± 2.16 | ||

| HpD-PDT | 49.13 ± 0.32 | ||

| H446 | Small Cell Lung Cancer | Control | 5.99 ± 0.32 |

| HpD Only | 6.55 ± 1.40 | ||

| Light Only | 5.20 ± 0.68 | ||

| HpD-PDT (15 µg/mL) | 46.73 ± 1.38 | ||

| BEAS-2B | Bronchial Epithelial (Normal) | Control | 5.69 ± 0.30 |

| HpD-PDT (15 µg/mL) | 28.56 ± 1.80 |

Data for KYSE-150 sourced from[15]. Data for H446 and BEAS-2B sourced from[17].

Table 3: Modulation of Apoptosis-Related Gene Expression by HpD-PDT in H446 Cells

| Gene | Function | Relative mRNA Expression (Fold Change vs. Control) at 15 µg/mL HpD |

| Bax | Pro-apoptotic | 4.928 ± 0.239 |

| Bcl-2 | Anti-apoptotic | 0.322 ± 0.028 |

| Caspase-9 | Initiator Caspase | 4.774 ± 0.066 |

Data sourced from[25].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are outlines of key experimental protocols used to study HpD-induced apoptosis.

Cell Viability Assays (CCK-8 or MTT)

These colorimetric assays measure cell metabolic activity, which is proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Incubate cells with varying concentrations of HpD for a specified duration (e.g., 4 hours).[9][15]

-

Irradiation: Expose the designated plates to a light source (e.g., 630 nm laser) at a specific energy density (e.g., 5 J/cm²).[9][15] Control groups include cells with no treatment, light only, and HpD only.

-

Incubation: Return the cells to the incubator for a post-treatment period (e.g., 24 hours).

-

Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Caption: Workflow for Cell Viability Assay (CCK-8/MTT).

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Outline:

-

Cell Culture and Treatment: Culture and treat cells with HpD-PDT as described for the viability assay.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[26]

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.[26]

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.

Protocol Outline:

-

Protein Extraction: After treatment, lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, p-AKT).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

Hematoporphyrin dihydrochloride, when utilized in photodynamic therapy, is a potent inducer of apoptosis in a wide range of cancer cells. Its mechanism of action is multifaceted, primarily involving the generation of ROS that trigger both the intrinsic mitochondrial pathway and the ER stress pathway. Key molecular events include the modulation of Bcl-2 family proteins, the release of cytochrome c, and the activation of the caspase cascade. Furthermore, HpD-PDT can suppress pro-survival signaling, such as the PI3K/AKT/mTOR pathway, further tipping the cellular balance towards apoptosis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness and optimize the apoptotic potential of HpD for cancer therapy. Further research into the intricate signaling networks and potential combination therapies will continue to enhance the clinical efficacy of this important therapeutic agent.

References

- 1. What is the mechanism of Hematoporphyrin? [synapse.patsnap.com]

- 2. What is Hematoporphyrin used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Involvement of mitochondria-caspase pathway in Hemoporfin-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Underlying mechanism of the photodynamic activity of hematoporphyrin‑induced apoptosis in U87 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hematoporphyrin monomethyl ether combined with He–Ne laser irradiation-induced apoptosis in canine breast cancer cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mitochondrial death pathway: a promising therapeutic target in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The study of killing effect and inducing apoptosis of 630-nm laser on lung adenocarcinoma A549 cells mediated by hematoporphyrin derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. imrpress.com [imrpress.com]

- 14. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 15. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. d-nb.info [d-nb.info]

- 18. Role of ER Stress Response in Photodynamic Therapy: ROS Generated in Different Subcellular Compartments Trigger Diverse Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. api.pageplace.de [api.pageplace.de]

- 22. Neuronal Apoptosis Induced by Endoplasmic Reticulum Stress Is Regulated by ATF4–CHOP-Mediated Induction of the Bcl-2 Homology 3-Only Member PUMA - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. medchemexpress.com [medchemexpress.com]

- 25. Effect of photodynamic therapy mediated by hematoporphyrin derivatives on small cell lung cancer H446 cells and bronchial epithelial BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

Hematoporphyrin Dihydrochloride and Reactive Oxygen Species Generation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematoporphyrin (B191378) dihydrochloride (B599025) (HpD), a derivative of hematoporphyrin, is a first-generation photosensitizer widely utilized in photodynamic therapy (PDT). Its therapeutic efficacy is primarily attributed to its ability to generate reactive oxygen species (ROS) upon activation by light of a specific wavelength. This guide provides a comprehensive technical overview of the mechanisms of ROS generation by HpD, experimental protocols for their detection, and the subsequent cellular signaling pathways involved.

Mechanism of Action: Photodynamic ROS Generation

Upon administration, HpD selectively accumulates in rapidly proliferating tissues, such as tumors.[1] Subsequent irradiation with light, typically in the red region of the visible spectrum, excites the HpD molecule from its ground state to a short-lived singlet excited state, followed by intersystem crossing to a longer-lived triplet excited state.[2] The triplet state of HpD can then initiate two types of photochemical reactions, leading to the production of cytotoxic ROS.[2][3]

Type I Reaction: The excited triplet HpD can directly interact with biological substrates, such as lipids, proteins, or nucleic acids, through electron or hydrogen transfer, generating free radicals and radical ions.[2][4] These radicals can further react with molecular oxygen to produce superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH).[3][5]

Type II Reaction: The triplet HpD can transfer its energy directly to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).[2][3] This is considered the predominant pathway for many porphyrin-based photosensitizers in PDT.[6]

The balance between Type I and Type II reactions is influenced by factors such as the local oxygen concentration and the availability of susceptible biological substrates.[2]

Quantitative Data on ROS Generation

The efficiency of singlet oxygen production is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen.

| Photosensitizer | Solvent/Medium | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Hematoporphyrin Derivative (HpD) (monomeric) | Methanol | 0.64 | [7][8] |

| Hematoporphyrin Derivative (HpD) (monomeric) | Water (pH 7.4) | 0.64 | [7] |

| Hematoporphyrin Derivative (HpD) (dimeric/aggregated) | Water (pH 7.4) | 0.11 | [7] |

| Hematoporphyrin IX (Hp9) (free-base) | Various Solvents | 0.44 - 0.85 | [9] |

| Hematoporphyrin Derivative (HpD) (free-base) | Various Solvents | 0.44 - 0.85 | [9] |

Cellular Uptake and Localization

The efficacy of HpD-mediated PDT is dependent on its accumulation and subcellular localization within target cells. HpD is taken up by cells through passive diffusion and binding to lipoproteins.[10][11] It has been observed to localize in various cellular compartments, including the cytoplasm, mitochondria, lysosomes, endoplasmic reticulum, Golgi apparatus, and nuclear membrane.[10][11][12] The distribution can be time-dependent, with initial localization in mitochondria followed by accumulation in lysosomes.[11]

Experimental Protocols

Cell Culture and HpD Loading

-

Cell Lines: Various cancer cell lines can be used, such as A549 (lung adenocarcinoma), H520 (squamous carcinoma), H446 (small cell carcinoma), and KYSE-150 (esophageal squamous cell carcinoma).[13][14]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

HpD Incubation: Cells are incubated with varying concentrations of HpD (e.g., 5-20 µg/mL) for a specified duration (e.g., 4, 8, 12, 24, or 48 hours) to allow for cellular uptake.[11][13]

Phototoxicity Assay (MTT or CCK-8 Assay)

This assay measures the cytotoxic effect of HpD-PDT.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Incubate the cells with HpD as described above.

-

Wash the cells with phosphate-buffered saline (PBS) to remove extracellular HpD.

-

Add fresh medium and irradiate the cells with a light source (e.g., a laser at 630 nm) at a specific power density and duration.

-

Incubate the cells for a further 24-48 hours.

-

Add MTT or CCK-8 solution to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.[14]

-

Detection of Intracellular ROS

Fluorescent probes are commonly used to detect the generation of intracellular ROS.

-

General Protocol:

-

Load HpD-treated cells with a ROS-sensitive fluorescent probe.

-

Irradiate the cells to induce ROS production.

-

Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.

-

-

Specific Probes:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA): A general ROS indicator that fluoresces upon oxidation.[14][15]

-

Protocol: Incubate cells with DCFH-DA (e.g., 10 µM) for 20-30 minutes at 37°C in the dark. After washing, irradiate the cells and measure the green fluorescence.[16]

-

-

Dihydroethidium (DHE): Detects superoxide radicals.[17]

-

Protocol: Incubate cells with DHE (e.g., 0.5 µM) for 20 minutes at 37°C. Measure the red fluorescence.[17]

-

-

MitoSOX Red: Specifically detects mitochondrial superoxide.[17]

-

Protocol: Incubate cells with MitoSOX Red (e.g., 5 µM) for 10 minutes at 37°C. Measure the red fluorescence.[17]

-

-

Singlet Oxygen Sensor Green (SOSG): A highly selective probe for singlet oxygen.

-

ROS-Mediated Signaling Pathways

The ROS generated by HpD-PDT induce cellular damage and can trigger various signaling pathways, leading to different modes of cell death, including apoptosis and necrosis.[1][18]

PI3K/AKT/mTOR Pathway

Recent studies have shown that HpD-PDT can inhibit the PI3K/AKT/mTOR signaling pathway in esophageal squamous cell carcinoma cells.[14] This inhibition suppresses cell viability and migration and induces apoptosis.[14] The combination of HpD-PDT with a PI3K inhibitor has been shown to enhance the therapeutic efficacy.[14]

Apoptosis Regulation

HpD-PDT can induce apoptosis by modulating the expression of Bcl-2 family proteins.[19] It has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2, thereby lowering the Bcl-2/Bax ratio and promoting apoptosis.[19] This process also involves the upregulation of Caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[19]

Conclusion

Hematoporphyrin dihydrochloride remains a significant photosensitizer in the field of photodynamic therapy. Its ability to generate a variety of reactive oxygen species upon light activation is the cornerstone of its therapeutic effect. Understanding the fundamental mechanisms of ROS generation, the quantitative aspects of this process, and the downstream cellular signaling pathways is crucial for optimizing existing PDT protocols and for the rational design of new and more effective photosensitizers. The experimental protocols detailed in this guide provide a framework for researchers to investigate the photodynamic properties of HpD and other photosensitizing agents.

References

- 1. What is Hematoporphyrin used for? [synapse.patsnap.com]

- 2. What is the mechanism of Hematoporphyrin? [synapse.patsnap.com]

- 3. Use of fluorescent probes for ROS to tease apart Type I and Type II photochemical pathways in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydrogen peroxide, superoxide, and hydroxyl radicals are involved in the phototoxic action of hematoporphyrin derivative against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantum yield of singlet oxygen production by monomeric and aggregated forms of hematoporphyrin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. fortunejournals.com [fortunejournals.com]

- 11. researchgate.net [researchgate.net]

- 12. Cellular uptake of hematoporphyrin derivative in KK-47 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]

- 16. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sm.unife.it [sm.unife.it]

- 18. brieflands.com [brieflands.com]

- 19. Effect of photodynamic therapy mediated by hematoporphyrin derivatives on small cell lung cancer H446 cells and bronchial epithelial BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]

Hematoporphyrin Dihydrochloride Uptake Mechanisms in Tumor Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the uptake of Hematoporphyrin (B191378) dihydrochloride (B599025) (HpD) in tumor cells. Understanding these pathways is critical for optimizing photodynamic therapy (PDT) and developing novel drug delivery strategies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling networks involved.

Core Uptake Mechanisms

The preferential accumulation of Hematoporphyrin dihydrochloride (HpD) in tumor cells is a multifactorial process, primarily driven by the unique physiological and metabolic characteristics of cancerous tissues. The main pathways implicated in HpD uptake are receptor-mediated endocytosis, particularly involving the low-density lipoprotein (LDL) receptor, and transport via specific carrier proteins like Heme Carrier Protein 1 (HCP1). The altered tumor microenvironment and the inherent metabolic reprogramming of cancer cells, often described as "porphyrin overdrive," further contribute to this selective uptake.[1]

Low-Density Lipoprotein (LDL) Receptor-Mediated Endocytosis

Hydrophobic photosensitizers, including HpD, readily associate with plasma lipoproteins, primarily LDL. Many tumor cells exhibit an increased number of LDL receptors (LDLR) on their surface to meet the high demand for cholesterol required for rapid cell proliferation and membrane synthesis.[2] This overexpression provides a key mechanism for the targeted delivery of HpD.

The process begins with the binding of the HpD-LDL complex to the LDL receptor. This binding triggers clathrin-mediated endocytosis, a process where the cell membrane invaginates to form clathrin-coated pits, which then pinch off to become intracellular vesicles. These vesicles transport their cargo to endosomes. Inside the acidic environment of the endosomes, the HpD-LDL complex dissociates from the receptor. The receptor is then recycled back to the cell surface, while the photosensitizer is trafficked to various subcellular locations, including mitochondria and the endoplasmic reticulum.[3]

Heme Carrier Protein 1 (HCP1)

Heme Carrier Protein 1 (HCP1), also known as Solute Carrier Family 46 Member 1 (SLC46A1), is a proton-coupled folate transporter that also functions as a heme transporter.[4][5] Given the structural similarity between heme and porphyrins, HCP1 has been identified as a significant transporter for HpD in cancer cells.[1][6] Studies have shown that the expression of HCP1 is often elevated in tumor cells compared to normal tissues.[1] This increased expression is thought to be regulated by the tumor microenvironment, particularly by hypoxia and the presence of reactive oxygen species (ROS).[7]

The "Porphyrin Overdrive" and Altered Heme Metabolism

Cancer cells often exhibit a reprogrammed metabolic state, including a dysregulated heme biosynthesis pathway. This phenomenon, termed "porphyrin overdrive," leads to an accumulation of endogenous porphyrin intermediates.[8] This altered metabolic landscape may contribute to the enhanced uptake and retention of exogenous porphyrins like HpD.

Quantitative Data on HpD Uptake

| Cell Line | Cancer Type | Incubation Time (h) | Relative Fluorescence Intensity (Arbitrary Units) | Reference |

| A549 | Lung Adenocarcinoma | 24 | 1077 ± 83.44 | [1] |

| H446 | Small Cell Lung Carcinoma | 24 | 791.0 ± 19.80 | [1] |

| H520 | Lung Squamous Carcinoma | 24 | 446.5 ± 9.19 | [1] |

| BEAS-2B | Normal Bronchial Epithelial | 24 | 772.0 ± 5.66 | [1] |

| A549 | Lung Adenocarcinoma | 48 | Increased from 24h | [1] |

| H446 | Small Cell Lung Carcinoma | 48 | Increased from 24h | [1] |

| H520 | Lung Squamous Carcinoma | 48 | Increased from 24h | [1] |

| BEAS-2B | Normal Bronchial Epithelial | 48 | Increased from 24h | [1] |

Table 1: Comparative Uptake of Hematoporphyrin Derivative (HPD) in Lung Cancer Cell Lines. Fluorescence intensity was measured by flow cytometry after incubation with 5µg/mL HPD.

| Inhibitor/Condition | Target | Cell Line | Effect on Photosensitizer Uptake | Reference |

| LDL Receptor Knockdown (siRNA) | LDL Receptor | MKN45 (Gastric Cancer) | Increased cell viability from 52.0±6.25% to 56.8±5.11% after PDT, suggesting reduced photosensitizer uptake. | [7] |

| GW3965 | Liver X Receptor (LXR) agonist, downregulates LDLR | MKN45 and MKN74 (Gastric Cancer) | Significantly increased cell viability after PDT, indicating decreased photosensitizer uptake. | [7] |

| Simvastatin | HMG-CoA reductase inhibitor, upregulates LDLR | MKN74 (Gastric Cancer) | Enhanced the antitumor effect of PDT, suggesting increased photosensitizer uptake. | [9] |

| Chlorpromazine | Clathrin-mediated endocytosis inhibitor | Not specified for HpD | General inhibitor of this pathway. | [3] |

| Overexpression of HCP1 | Heme Carrier Protein 1 | Cancer cells | Significantly higher fluorescence intensity of HpD. | [1] |

| Silencing of HCP1 | Heme Carrier Protein 1 | Cancer cells | Significantly lower fluorescence intensity of HpD. | [1] |

Table 2: Effect of Inhibitors and Genetic Modifications on Photosensitizer Uptake.

Experimental Protocols

Quantification of HpD Uptake using a Fluorescence Plate Reader

This protocol provides a high-throughput method to quantify the relative intracellular concentration of HpD in cultured tumor cells.

Materials:

-

Tumor cell lines of interest

-

Complete cell culture medium

-

Hematoporphyrin dihydrochloride (HpD) stock solution (e.g., 1 mg/mL in 0.1 M NaOH, diluted in PBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

Black, clear-bottom 96-well microplates

-

Fluorescence plate reader with excitation and emission filters appropriate for HpD (Excitation: ~405 nm, Emission: ~620 nm)

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA or Bradford protein assay kit

Procedure:

-

Cell Seeding: Seed tumor cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

HpD Incubation: Prepare serial dilutions of HpD in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µg/mL). Remove the old medium from the cells and add 100 µL of the HpD-containing medium to each well. Include wells with medium only as a background control.

-

Incubation: Incubate the cells with HpD for a predetermined time course (e.g., 1, 4, 8, 12, 24 hours) at 37°C and 5% CO2.

-

Washing: After incubation, aspirate the HpD-containing medium and wash the cells three times with 200 µL of ice-cold PBS per well to remove extracellular HpD.

-

Cell Lysis: Add 50 µL of cell lysis buffer to each well and incubate on a shaker for 15-20 minutes at room temperature to ensure complete cell lysis.

-

Fluorescence Measurement: Transfer the cell lysates to a black, clear-bottom 96-well plate. Measure the fluorescence intensity using a plate reader with excitation at ~405 nm and emission at ~620 nm.

-

Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration in each well using a BCA or Bradford assay.

-

Data Normalization: Normalize the fluorescence intensity of each sample to its total protein concentration to account for variations in cell number.

Visualization of HpD Subcellular Localization by Confocal Microscopy

This protocol allows for the visualization of HpD distribution within different subcellular compartments.

Materials:

-

Tumor cells cultured on glass-bottom dishes or coverslips

-

Hematoporphyrin dihydrochloride (HpD) solution

-

Organelle-specific fluorescent probes (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for endoplasmic reticulum, LysoTracker™ for lysosomes)

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

DAPI or Hoechst stain for nuclear counterstaining

-

Mounting medium

-

Confocal laser scanning microscope

Procedure:

-

Cell Culture: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 60-70% confluency.

-

HpD Incubation: Treat the cells with HpD at a desired concentration (e.g., 10 µg/mL) in complete medium for a specific duration (e.g., 4 hours).

-

Organelle Staining (Optional, for co-localization): In the last 30-60 minutes of HpD incubation, add the desired organelle-specific fluorescent probe according to the manufacturer's instructions.

-

Washing: Gently wash the cells three times with warm PBS.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Nuclear Staining: Incubate the cells with DAPI or Hoechst stain for 5-10 minutes to visualize the nuclei.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Imaging: Visualize the cells using a confocal microscope. Use appropriate laser lines and emission filters for HpD (e.g., 405 nm excitation, 600-650 nm emission), the organelle probes, and the nuclear stain. Acquire z-stack images to analyze the three-dimensional distribution of HpD within the cells.

Endocytosis Inhibition Assay

This assay helps to elucidate the role of specific endocytic pathways in HpD uptake.

Materials:

-

Tumor cells

-

Hematoporphyrin dihydrochloride (HpD)

-

Endocytosis inhibitors (prepare stock solutions in DMSO or appropriate solvent):

-

Chlorpromazine (clathrin-mediated endocytosis inhibitor, e.g., 10-30 µM)

-

Filipin or Nystatin (caveolae-mediated endocytosis inhibitor, e.g., 1-5 µg/mL for Filipin)

-

Cytochalasin D (macropinocytosis inhibitor, e.g., 1-10 µM)

-

-

Control medium (with and without the solvent for the inhibitors)

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate (for plate reader analysis) or a 6-well plate (for flow cytometry).

-

Pre-incubation with Inhibitors: Pre-incubate the cells with the respective endocytosis inhibitors in serum-free medium for 30-60 minutes at 37°C. Include a vehicle control (medium with the solvent).

-

HpD Incubation: Without removing the inhibitor-containing medium, add HpD to a final desired concentration and incubate for a predetermined time (e.g., 1-4 hours).

-

Washing: Wash the cells thoroughly with ice-cold PBS to stop uptake and remove extracellular HpD.

-

Quantification: Quantify the intracellular HpD fluorescence using either a fluorescence plate reader (following the lysis protocol in 3.1) or by detaching the cells and analyzing them with a flow cytometer.

-

Data Analysis: Compare the fluorescence intensity of cells treated with inhibitors to the control cells to determine the percentage of inhibition for each pathway.

Signaling Pathways and Logical Relationships

Regulation of LDL Receptor Expression by the PI3K/AKT/mTORC1 Pathway

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. In many cancers, this pathway is constitutively active, leading to increased expression of the LDL receptor to support the high metabolic demands of the tumor cells.

Caption: PI3K/AKT/mTORC1 pathway positively regulates LDL receptor expression and subsequent HpD uptake.

Regulation of Heme Carrier Protein 1 (HCP1) Expression by Hypoxia

The hypoxic microenvironment of solid tumors leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that orchestrates the cellular response to low oxygen. HIF-1α has been shown to upregulate the expression of HCP1, thereby enhancing the uptake of porphyrins.

Caption: Hypoxia-induced stabilization of HIF-1α upregulates HCP1 expression, enhancing HpD transport.

Experimental Workflow for Investigating HpD Uptake Mechanisms

This diagram outlines a logical workflow for researchers to investigate the mechanisms of HpD uptake in a specific tumor cell line.

Caption: A structured workflow for elucidating HpD uptake mechanisms in tumor cells.

References

- 1. Porphyrin overdrive rewires cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of cellular kinetic models suggest that physiologically based model parameters may be inherently, practically unidentifiable - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subcellular localization of hematoporphyrin derivative in bladder tumor cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 5. Proton-coupled folate transporter - Wikipedia [en.wikipedia.org]

- 6. Quantification of the hematoporphyrin derivative by fluorescence measurementusing dual-wavelength excitation anddual-wavelength detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the mechanism of selective retention of porphyrins and metalloporphyrins by cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Porphyrin overdrive rewires cancer cell metabolism | Life Science Alliance [life-science-alliance.org]

- 9. SLC46A1 solute carrier family 46 member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Hematoporphyrin Dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Hematoporphyrin (B191378) dihydrochloride (B599025) (HpD), a potent photosensitizer, in various cell culture-based assays. The following protocols are detailed to ensure reproducibility and accuracy in studying cellular responses to HpD, particularly in the context of photodynamic therapy (PDT).

Overview

Hematoporphyrin dihydrochloride is a derivative of hemin (B1673052) and is widely used as a photosensitizer in PDT.[1] When exposed to light of a specific wavelength, HpD generates reactive oxygen species (ROS), which are cytotoxic and can induce cell death in targeted cells.[2][3] This property makes it a valuable tool for in vitro studies of cancer cell biology and for the development of new therapeutic strategies. These protocols cover essential in vitro assays including cytotoxicity, apoptosis, cellular uptake, and ROS detection.

Data Presentation

Quantitative Analysis of Hematoporphyrin Dihydrochloride Efficacy

The following tables summarize quantitative data from studies utilizing Hematoporphyrin dihydrochloride in different cell lines.

| Cell Line | Assay | HpD Concentration | Light Dose | Incubation Time | Result | Reference |

| KYSE-150 (Esophageal Squamous Carcinoma) | Cell Viability (CCK-8) | 0-8 mg/L | 0-7.5 J/cm² | 4h (HpD), 24h (post-irradiation) | Dose-dependent decrease in cell viability | [2] |

| KYSE-150 | Apoptosis (Annexin V-FITC/PI) | 2 mg/L | 5 J/cm² | 4h (HpD), 24h (post-irradiation) | Significant increase in apoptotic cells in HpD-PDT group | [2] |

| KYSE-150 | Wound Healing | 1 mg/L | 2.5 J/cm² | 4h (HpD), 12h (post-irradiation) | Healing rates: Control (73.77%), Light (62.08%), HpD (67.45%), HpD-PDT (18.89%) | [2] |

| U87 and U251 (Glioma) | Cell Viability | 20-120 nM | Red Light | 60 min | IC50: 85 nM (U87), 166 nM (U251) | [3][4] |

| H446 (Small Cell Lung Cancer) & BEAS-2B (Bronchial Epithelial) | Cell Viability (CCK-8) | 15 µg/mL | 50 mW/cm² | 4h (HpD), 24h (post-irradiation) | H446 cell survival rate: 13.96% | [5] |

| A549, H520, H446 (Lung Cancer) & BEAS-2B | Cellular Uptake | 5 µg/mL | N/A | 4h, 8h, 12h, 24h, 48h | Uptake increased with time; A549 showed the strongest uptake | [6][7] |

Experimental Protocols

General Cell Culture and Reagent Preparation

-

Cell Lines: Human esophageal squamous cell carcinoma (KYSE-150), human lung adenocarcinoma (A549), human lung squamous carcinoma (H520), human small cell lung carcinoma (H446), and human glioma (U87) cells are commonly used.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 0.1 mg/mL streptomycin (B1217042) is typically used.[2]

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

-

Hematoporphyrin Dihydrochloride Stock Solution: Prepare a stock solution of HpD in a suitable solvent (e.g., sterile PBS or DMSO) and store it protected from light. Dilute to the desired final concentration in the culture medium just before use.

Photodynamic Therapy (PDT) Protocol